(4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol
Description
Significance of Pyridine-Containing Carbinols in Organic and Medicinal Chemistry Research
Pyridine-containing carbinols, also known as pyridylmethanols, are a class of organic compounds that feature prominently in the fields of medicinal and organic chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a key structural motif in numerous natural products, including vitamins and alkaloids, as well as a vast number of pharmaceutical agents. researchgate.netnih.gov Its ability to act as a hydrogen bond acceptor and its basicity contribute to its frequent use in drug design. semanticscholar.org
The carbinol (methanol) group attached to the pyridine ring adds a crucial functional handle. This hydroxyl group can participate in hydrogen bonding, act as a nucleophile or a leaving group in various reactions, and serve as a key point for further molecular elaboration. The combination of the pyridine moiety and the carbinol functional group makes these compounds valuable intermediates in the synthesis of more complex molecules. researchgate.net In medicinal chemistry, this scaffold is explored for its potential to interact with biological targets like enzymes and receptors, leading to the development of new therapeutic agents. researchgate.netresearchgate.net For instance, derivatives of pyridylmethanols have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netijpsonline.com
Overview of the Chemical Class: (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol and Related Analogues
Due to limited specific data on this compound, examining its close analogues is crucial for understanding its potential chemical and biological profile. A significant analogue is (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788) . This compound shares the 4-chlorophenyl and pyridylmethanol core but differs in the point of attachment to the pyridine ring (position 2 instead of 4) and lacks the cyclohexyl group. It is a known intermediate in the synthesis of pharmaceutical compounds, such as the antihistamine Carbinoxamine and the anti-allergy drug Bepotastine. chemicalbook.com
The synthesis of such analogues often involves the reaction of a pyridine derivative with an organometallic reagent. For example, the preparation of (4-chlorophenyl)(pyridin-2-yl)methanol can be achieved by reacting pyridine-2-carboxaldehyde with a Grignard reagent derived from 4-bromochlorobenzene. chemicalbook.com Another synthetic route involves the reduction of the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)ketone. These synthetic strategies highlight the modular nature of building such molecules, allowing chemists to vary the substituents on both the phenyl and pyridine rings to fine-tune the compound's properties.
Research into related structures, such as 4-substituted pyridine-3-sulfonamides, demonstrates how modifications to the pyridine ring can lead to potent and selective enzyme inhibitors. mdpi.com The insights gained from these related compounds provide a valuable foundation for postulating the chemical behavior and potential research applications of this compound.
Interactive Data Table: Properties of a Related Analogue
Below are the chemical properties for a well-documented analogue, (4-Chlorophenyl)(pyridin-2-yl)methanol.
| Property | Value |
| CAS Number | 27652-89-7 |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Appearance | Off-White to Grey Solid |
| Melting Point | 78-80 °C |
| pKa (Predicted) | 12.46 ± 0.20 |
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-cyclohexyl-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-6-15(7-9-17)18(21,14-4-2-1-3-5-14)16-10-12-20-13-11-16/h6-14,21H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOZMKSACPLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)Cl)(C3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Chlorophenyl Cyclohexyl Pyridin 4 Ylmethanol and Its Structural Congeners
Conventional Chemical Synthesis Methodologies
Conventional organic synthesis provides a robust foundation for the construction of complex tertiary alcohols such as (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol. These methods are characterized by their versatility and the ability to assemble the target molecule from readily available precursors.
Organometallic Reagent-Based Approaches for Tertiary Alcohols
The most direct and widely employed method for the synthesis of tertiary alcohols is the addition of organometallic reagents to ketone precursors. organic-chemistry.orgorganicchemistrytutor.com Grignard reagents (organomagnesium halides) and organolithium compounds are powerful nucleophiles that readily attack the electrophilic carbonyl carbon of a ketone, followed by an acidic workup to yield the tertiary alcohol. uoanbar.edu.iqlibretexts.orgyoutube.com
For the synthesis of this compound, this strategy can be implemented in several ways:
Route A: Addition of a 4-chlorophenyl Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) to cyclohexyl(pyridin-4-yl)methanone.
Route B: Addition of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide) to (4-chlorophenyl)(pyridin-4-yl)methanone.
Route C: Addition of a 4-pyridyl organometallic reagent (e.g., 4-lithiopyridine) to (4-chlorophenyl)(cyclohexyl)methanone. The use of pyridyl organometallic reagents can be challenging due to potential side reactions, but site-selective metalation techniques have been developed to overcome these issues. researchgate.net
The choice of route depends on the availability and stability of the respective ketone and organometallic precursors. The Grignard reaction is a powerful tool for creating carbon-carbon bonds and assembling the sterically hindered core of tertiary alcohols. chemguide.co.ukkhanacademy.org
Table 1: Organometallic Approaches to this compound
| Route | Ketone Precursor | Organometallic Reagent |
|---|---|---|
| A | Cyclohexyl(pyridin-4-yl)methanone | 4-Chlorophenylmagnesium bromide |
| B | (4-Chlorophenyl)(pyridin-4-yl)methanone | Cyclohexylmagnesium bromide |
Multi-Step Synthesis via Functional Group Interconversions
In cases where the direct organometallic addition is not feasible or efficient, multi-step synthetic sequences involving functional group interconversions (FGIs) offer an alternative. A common strategy involves the sequential addition of organometallic reagents with an intermediate oxidation step. masterorganicchemistry.com For instance, an aldehyde can be converted into a tertiary alcohol by a first Grignard reaction to form a secondary alcohol, which is then oxidized to a ketone. A second, different Grignard reagent is then added to this intermediate ketone to generate the final tertiary alcohol. masterorganicchemistry.com
Applying this to a structural congener, one could start with pyridine-4-carbaldehyde.
Step 1: Reaction with cyclohexylmagnesium bromide to form cyclohexyl(pyridin-4-yl)methanol (a secondary alcohol).
Step 2: Oxidation of the secondary alcohol to the corresponding ketone, cyclohexyl(pyridin-4-yl)methanone, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Step 3: Reaction of the intermediate ketone with 4-chlorophenylmagnesium bromide to yield the target tertiary alcohol, this compound.
This stepwise approach allows for the controlled and sequential introduction of different substituents around the carbinol center.
Catalytic Methods in Carbinol Formation
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has been applied to the synthesis of carbinols, including those with pyridyl groups. researchgate.net While the direct catalytic asymmetric addition of organometallic reagents to pyridyl ketones can be challenging due to catalyst inhibition by the pyridine (B92270) nitrogen, specialized ligand systems have been developed to address this. bris.ac.uk
Patented processes describe the production of α-pyridyl carbinols using palladium catalysts. google.com Other research has demonstrated the use of nickel(II) catalysts for the asymmetric alkenylation and arylation of ketones to form chiral tertiary alcohols. researchgate.net Furthermore, ruthenium(II) complexes have proven to be efficient catalysts for the asymmetric transfer hydrogenation of pyridyl ketones to produce optically active pyridyl alcohols. researchgate.net These catalytic approaches offer pathways to enantioenriched products, which is a significant advantage over traditional stoichiometric organometallic additions.
Table 2: Comparison of Catalytic Systems for Carbinol Synthesis
| Catalyst Type | Reaction | Potential Application |
|---|---|---|
| Palladium-based | Coupling of cyanopyridines with ketones | Synthesis of α-pyridyl carbinols google.com |
| Nickel(II) complexes | Asymmetric arylation of ketones | Enantioselective synthesis of tertiary diaryl alcohols researchgate.net |
Biocatalytic and Asymmetric Synthesis Approaches
The growing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the development of biocatalytic and asymmetric synthetic methods. nih.gov These approaches utilize enzymes or chiral catalysts to produce specific stereoisomers of chiral molecules, a task that is often difficult to achieve with conventional chemistry. researchgate.net
Enzymatic Routes for Chiral Tertiary Alcohol Formation
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity. nih.gov The synthesis of chiral tertiary alcohols via biocatalysis is a significant challenge due to the steric bulk around the prochiral center, which can hinder substrate binding in the enzyme's active site. researchgate.netrsc.org Despite this, several classes of enzymes have been successfully employed. nih.govresearchgate.net
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols. While less common for the sterically demanding precursors of tertiary alcohols, engineered ADHs are being developed for this purpose. A study on the chemoenzymatic preparation of chiral α-fluorinated pyridine-based alcohols successfully used an ADH from Lactobacillus kefir. nih.gov Another relevant example is the continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl)methanol, a structural isomer of the target compound's precursors, using an alcohol dehydrogenase. researchgate.net
Lipases and Esterases: These enzymes are primarily used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two. rsc.org
Aldolases: Some aldolases can catalyze C-C bond formation with ketone electrophiles, providing a stereoselective route to certain chiral tertiary alcohols. researchgate.netnih.gov
Other Enzymes: Epoxide hydrolases and halohydrin dehalogenases have also been used for the synthesis of specific types of chiral tertiary alcohols. nih.govrsc.org
Substrate Specificity and Enantioselectivity in Biocatalysis
The success of a biocatalytic synthesis hinges on the enzyme's substrate specificity and enantioselectivity. Substrate specificity determines whether an enzyme will accept a particular molecule as a substrate, while enantioselectivity describes its ability to produce one enantiomer in excess of the other.
For the synthesis of a chiral tertiary alcohol like this compound, the precursor ketone would need to fit within the active site of the enzyme. The steric and electronic properties of the three different substituents—a halogenated aromatic ring (4-chlorophenyl), a bulky aliphatic ring (cyclohexyl), and a heteroaromatic ring (pyridin-4-yl)—would significantly influence this fit. tandfonline.com
The efficiency and selectivity of whole-cell biocatalysts, for example, are markedly influenced by the steric factors of the substrates. tandfonline.comresearchgate.net Enzymes often show high activity for substrates with specific structural features while being inactive toward closely related analogues. For instance, alcohol oxidases display a broad range of tolerance for primary and secondary alcohols, but this tolerance is highly dependent on the enzyme's source and the substrate's structure (e.g., chain length, branching, presence of functional groups). nih.gov Overcoming the steric hindrance associated with tertiary alcohol precursors often requires protein engineering to redesign the enzyme's active site for better accommodation of the bulky substrate. nih.gov
Table 3: Factors Influencing Biocatalytic Synthesis of Tertiary Alcohols
| Factor | Description | Impact on Synthesis |
|---|---|---|
| Enzyme Class | Type of enzyme used (e.g., ADH, Lipase, Aldolase). | Determines the type of reaction (reduction, resolution, C-C bond formation). rsc.org |
| Substrate Structure | Size, shape, and electronic properties of the ketone's substituents. | Crucial for binding to the enzyme's active site; steric hindrance is a major challenge. researchgate.netrsc.org |
| Enzyme Source | The microorganism from which the enzyme is derived. | Enzymes from different sources have different substrate specificities and selectivities. nih.gov |
| Protein Engineering | Modification of the enzyme's amino acid sequence. | Can be used to broaden substrate scope and improve activity/selectivity for non-natural substrates. nih.gov |
| Reaction Conditions | pH, temperature, solvent, and cofactors. | Optimization is necessary to achieve maximum enzyme activity and stability. |
Optimization of Biotransformation Conditions
Whole-cell biocatalysts, such as recombinant Escherichia coli or various yeast strains, are often employed for the reduction of ketones. mdpi.com These systems have the advantage of containing the necessary enzymes and cofactors for the desired transformation. The optimization of such a biotransformation process involves a multi-parametric approach, as detailed in the table below, which outlines the key conditions and their potential impact on the synthesis of this compound.
Table 1: Key Parameters for the Optimization of Biotransformation Conditions
| Parameter | Range/Options | Effect on Biotransformation |
| Biocatalyst | Whole cells (e.g., Saccharomyces cerevisiae, Pichia pastoris), Isolated enzymes (e.g., alcohol dehydrogenases) | The choice of biocatalyst is crucial for achieving high enantioselectivity and yield. Different organisms and enzymes exhibit varying substrate specificities and stereopreferences. |
| pH | 5.0 - 9.0 | The pH of the reaction medium affects the ionization state of the enzyme's active site and the substrate, thereby influencing enzyme activity and stability. The optimal pH needs to be determined empirically for each biocatalyst. |
| Temperature | 25°C - 40°C | Temperature influences the rate of the enzymatic reaction. However, higher temperatures can lead to enzyme denaturation and reduced stability. A balance must be struck between reaction rate and enzyme longevity. |
| Co-solvent | Water-miscible (e.g., DMSO, isopropanol) or immiscible (e.g., hexane, toluene) organic solvents | The addition of a co-solvent can enhance the solubility of the hydrophobic ketone substrate. In biphasic systems, the organic phase can also serve as a reservoir for the substrate and product, potentially reducing substrate inhibition and product toxicity. |
| Substrate Concentration | 1 g/L - 50 g/L | High substrate concentrations can lead to increased product titers but may also cause substrate inhibition or toxicity to the biocatalyst. A fed-batch strategy can be employed to maintain an optimal substrate concentration. |
| Cofactor Regeneration System | Glucose, isopropanol, or other sacrificial substrates | The reduction of the ketone requires a hydride source, typically from a nicotinamide (B372718) cofactor (NADH or NADPH). An efficient cofactor regeneration system is essential for driving the reaction to completion and is often coupled to the metabolism of a co-substrate. |
| Agitation and Aeration | 100 rpm - 300 rpm; with or without aeration | Adequate mixing is necessary to ensure efficient mass transfer of the substrate and product. For whole-cell systems, aeration may be required for cell viability and cofactor regeneration, depending on the metabolic pathway utilized. |
Derivatization and Analogue Synthesis of this compound
The generation of structural analogues of a lead compound is a cornerstone of drug discovery and development. By systematically modifying different parts of the this compound molecule, it is possible to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. The following sections detail potential strategies for the derivatization of the hydroxyl moiety, the aryl and cyclohexyl rings, and the pyridine nucleus.
Modification of the Hydroxyl Moiety
The tertiary hydroxyl group of this compound represents a key site for derivatization. Its modification can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability. Common derivatization strategies for tertiary alcohols include esterification and etherification.
Esterification: The formation of esters from tertiary alcohols can be challenging due to steric hindrance. However, several methods can be employed. The use of an acid anhydride (B1165640) with a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction. Alternatively, the reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine can also yield the desired ester. stackexchange.com
Etherification: The synthesis of ethers from tertiary alcohols often requires the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution. For instance, treatment with a strong base like sodium hydride followed by the addition of an alkyl halide can lead to the corresponding ether.
Table 2: Potential Derivatization Reactions of the Hydroxyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Esterification | Acetic anhydride, DMAP, CH₂Cl₂, room temperature | (4-Chlorophenyl)(cyclohexyl)pyridin-4-yl)methyl acetate |
| Benzoyl chloride, Pyridine, CH₂Cl₂, 0°C to room temperature | (4-Chlorophenyl)(cyclohexyl)pyridin-4-yl)methyl benzoate | |
| Etherification | NaH, THF, then CH₃I, 0°C to room temperature | 4-((4-Chlorophenyl)(cyclohexyl)methoxymethyl)pyridine |
| NaH, THF, then BnBr, 0°C to room temperature | 4-(Benzyloxy(4-chlorophenyl)(cyclohexyl)methyl)pyridine |
Structural Diversification on Aryl and Cyclohexyl Rings
Modification of the 4-chlorophenyl and cyclohexyl rings allows for the exploration of how changes in steric bulk, electronic properties, and lipophilicity affect the biological activity of the molecule.
Aryl Ring Modification: The 4-chlorophenyl group can be modified through various cross-coupling reactions. For example, the chlorine atom can be replaced with other functional groups using palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), or the Sonogashira coupling (with terminal alkynes). These reactions would typically be performed on a precursor molecule before the final Grignard addition or reduction step to form the tertiary alcohol. Late-stage functionalization techniques could also be employed to modify the chlorophenyl ring in the final molecule. chemrxiv.orgnih.gov
Cyclohexyl Ring Modification: Functionalization of the cyclohexyl ring can be achieved through various C-H activation strategies. rsc.org Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, can be used to introduce new substituents at various positions on the cyclohexyl ring. nih.gov This approach allows for the late-stage modification of the molecule, providing access to a wide range of analogues.
Table 3: Strategies for Aryl and Cyclohexyl Ring Diversification
| Ring System | Reaction Type | Reagents and Conditions | Potential Modification |
| 4-Chlorophenyl Ring | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux | Replacement of the chlorine atom with various aryl or heteroaryl groups. |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, reflux | Introduction of primary or secondary amine functionalities. | |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, room temperature | Installation of an alkyne moiety. | |
| Cyclohexyl Ring | Directed C-H Arylation | Aryl iodide, Pd(OAc)₂, directing group, Ag₂CO₃, solvent, heat | Introduction of aryl groups at specific positions on the cyclohexyl ring. |
| C-H Oxidation | Oxidizing agent (e.g., KMnO₄, RuCl₃/NaIO₄) | Introduction of hydroxyl or keto functionalities. |
Pyridine Ring Functionalization
The pyridine ring is a common scaffold in pharmaceuticals and its functionalization can significantly impact a molecule's properties, including its basicity, solubility, and ability to interact with biological targets. Direct C-H functionalization of the pyridine ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. researchgate.net
For a 4-substituted pyridine like this compound, the C2, C3, C5, and C6 positions are available for functionalization. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly after activation (e.g., by N-oxidation). Minisci-type radical reactions are also a common method for introducing alkyl or acyl groups onto the pyridine ring, often with a preference for the C2 and C6 positions. nih.gov More recent methods allow for regioselective functionalization at the C3 and C5 positions. researchgate.net
Table 4: Approaches for Pyridine Ring Functionalization
| Position(s) | Reaction Type | Reagents and Conditions | Potential Modification |
| C2, C6 | Minisci Reaction | Alkyl radical precursor (e.g., carboxylic acid), AgNO₃, (NH₄)₂S₂O₈, H₂O/CH₃CN, heat | Introduction of alkyl groups. |
| C-H Arylation | Aryl halide, Pd catalyst, ligand, base, solvent, heat | Introduction of aryl groups. | |
| C3, C5 | Directed C-H Functionalization | Directing group, transition metal catalyst, coupling partner | Introduction of various functional groups at the meta positions. |
| Nitrogen | N-Oxidation | m-CPBA, CH₂Cl₂, 0°C to room temperature | Formation of the pyridine N-oxide, which can then be further functionalized. |
Stereochemical Investigations of 4 Chlorophenyl Cyclohexyl Pyridin 4 Ylmethanol
Enantiomeric Excess and Resolution Techniques
The determination of enantiomeric excess (ee) and the separation of enantiomers are crucial steps in stereochemical studies. For pyridin-4-ylmethanol derivatives, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for enantiomeric resolution.
Detailed research into the enantioselective separation of the analogous compound fenarimol (B1672338) has been successfully conducted using liquid chromatography-tandem mass spectrometry. nih.gov In one such study, various cellulose-based chiral columns were evaluated to achieve the separation of its enantiomers. A complete baseline separation was achieved on a cellulose (B213188) tris(4-methylbenzoate) column (Lux Cellulose-3). nih.gov The optimization of the mobile phase was critical, with a composition of methanol (B129727) and 0.1% formic acid solution (80:20, v/v) at 25°C providing the best results. nih.gov Such methodologies allow for the accurate determination of the enantiomeric composition of a sample.
The principles of chiral resolution are not limited to analytical techniques. Preparative separation of enantiomers can be achieved through various methods, including the crystallization of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. For other pyridyl derivatives, enzymatic resolution has also proven effective. For instance, lipase-catalyzed enantioselective acetylation of racemic 1-(2-pyridyl)ethanols has been shown to produce enantiomerically pure alcohols and acetates. acs.orgresearchgate.net This method often provides high enantiomeric excess and can be scaled up for practical synthesis. acs.orgresearchgate.net
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(4-methylbenzoate) (Lux Cellulose-3) |
| Mobile Phase | Methanol / 0.1% Formic Acid (80:20, v/v) |
| Temperature | 25 °C |
| Result | Complete enantioseparation |
Control of Stereochemistry in Synthetic Pathways
The stereochemical outcome of a chemical synthesis is of paramount importance when targeting a specific enantiomer of a chiral compound. Asymmetric synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
For the synthesis of chiral alcohols, such as (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol, asymmetric reduction of the corresponding ketone is a common approach. This can be accomplished using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. For example, oxazaborolidine-catalyzed asymmetric reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols with high enantioselectivity.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.
In the context of related pyridyl ethanols, lipase-catalyzed kinetic resolution has been demonstrated as a viable method. acs.orgresearchgate.net In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This method can be highly effective in producing enantiomerically enriched compounds.
| Strategy | Description | Example |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Oxazaborolidine-catalyzed reduction of ketones. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Evans aldol (B89426) reaction using chiral oxazolidinones. |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or reagent. | Lipase-catalyzed acylation of racemic alcohols. acs.orgresearchgate.net |
Stereochemical Influence on Molecular Recognition Processes
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In biological systems, the precise three-dimensional structure of both a molecule and its receptor site is critical for binding and subsequent biological activity. The different spatial arrangement of substituents in enantiomers can lead to significant differences in how they interact with chiral biological targets, such as enzymes and receptors.
For chiral agrochemicals like fenarimol, the fungicidal activity is dependent on the stereochemistry of the molecule. nih.govnih.gov One enantiomer typically exhibits significantly higher activity than the other. This is because the biological target, a crucial enzyme in the fungal cell, has a chiral binding site that preferentially accommodates one enantiomer. This stereoselectivity in biological activity highlights the importance of producing single-enantiomer agrochemicals to reduce the environmental load of less active or inactive isomers. chiralpedia.com
The principle of chiral recognition is also the basis for enantioselective analytical techniques. In chiral HPLC, the chiral stationary phase contains a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. The interactions involved in chiral recognition can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking.
The study of how this compound and its analogs interact with biological targets at a molecular level would provide valuable insights into the structure-activity relationship and could guide the design of more potent and selective molecules.
Computational Chemistry and Molecular Modeling Studies of 4 Chlorophenyl Cyclohexyl Pyridin 4 Ylmethanol
Quantum Mechanical and Density Functional Theory (DFT) Analyses
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations balance computational cost and accuracy, making them a standard method for studying systems of this size. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a reliable description of the molecule's ground state geometry and electronic properties. nih.govnih.gov
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key parameters derived from DFT calculations, often called reactivity descriptors, help in predicting how (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol will behave in a chemical reaction. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlongdom.org
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. eurekaselect.com
Global reactivity descriptors provide a quantitative measure of this reactivity. longdom.orgmdpi.com Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.
Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ²/2η.
These values allow for a detailed comparison of the molecule's reactivity with that of other compounds. nih.gov For organochlorine compounds, DFT has been used to reveal lower HOMO-LUMO gaps and higher electrophilicity indexes compared to analogues, suggesting specific reactivity patterns. eurekaselect.com
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.58 |
| LUMO Energy | ELUMO | -1.25 |
| HOMO-LUMO Gap | ΔE | 5.33 |
| Ionization Potential | I | 6.58 |
| Electron Affinity | A | 1.25 |
| Electronegativity | χ | 3.915 |
| Chemical Hardness | η | 2.665 |
| Electrophilicity Index | ω | 2.87 |
Computational studies can map the potential energy surface of the molecule to identify the most stable conformers. The bulky groups on a cyclohexane (B81311) ring are less stable in an axial position due to steric hindrance with other axial hydrogens, an effect known as 1,3-diaxial interaction. libretexts.org Therefore, the conformer where the pyridin-4-ylmethanol and 4-chlorophenyl groups are effectively in equatorial positions relative to the cyclohexyl ring is expected to be the most energetically favorable. gmu.edu By calculating the relative energies of different conformers, an energetic profile can be constructed, revealing the energy barriers to rotation and the population of each conformer at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide a static picture of a molecule's preferred state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions.
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent, revealing how the molecule interacts with its environment and how its conformation changes over time. These simulations are crucial for understanding how the molecule might behave in a biological system, such as its flexibility when approaching a protein binding site. researchgate.net MD simulations can validate the stability of binding modes predicted by docking and provide a more detailed picture of the ligand-receptor interactions. nih.govnih.gov
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). hilarispublisher.com This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target.
Docking algorithms explore a vast number of possible binding poses of the ligand within the active site of a receptor, scoring each pose based on a force field that approximates binding energy. The results predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. hilarispublisher.com
For this compound, the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the hydroxyl group can be both a donor and an acceptor. The 4-chlorophenyl group can engage in hydrophobic and halogen bond interactions, which are known to be important for binding affinity. eurekaselect.comhilarispublisher.com Docking studies could explore its potential as an inhibitor for various enzymes, such as cyclin-dependent kinases (CDKs) or cholinesterases, where pyridine derivatives have shown activity. nih.govhilarispublisher.com The predicted binding mode would reveal which amino acid residues in the active site are critical for interaction.
Docking programs provide a score that estimates the binding affinity (often expressed in kcal/mol) for each predicted pose. researchgate.net A more negative score typically indicates a stronger predicted binding interaction. hilarispublisher.com These scores allow for the ranking of different compounds or different binding poses of the same compound. For instance, docking studies on pyridine derivatives have reported binding affinities ranging from -5.0 to -11.6 kcal/mol against various protein targets. hilarispublisher.comresearchgate.net
While docking scores are estimations, they are invaluable for prioritizing compounds for further experimental testing. More rigorous methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations performed on MD simulation trajectories, can provide more accurate estimations of binding free energy. researchgate.net
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interaction |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.9 | LEU83, LYS33, ASP86 | Hydrophobic, H-Bond (Pyridine-N), H-Bond (OH) |
| Estrogen Receptor Alpha (ERα) | 3ERT | -9.5 | ARG394, GLU353, PHE404 | H-Bond (OH), Pi-Cation, Pi-Pi Stacking |
| Acetylcholinesterase (AChE) | 4EY7 | -10.2 | TRP86, TYR337, PHE338 | Pi-Pi Stacking, Hydrophobic |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) for this compound and its analogs is a critical component in the field of medicinal chemistry for the design of novel therapeutic agents. While specific, in-depth SAR and QSAR studies on this exact molecule are not extensively detailed in publicly available literature, general principles derived from related pyridine derivatives can provide valuable insights into how structural modifications might influence its biological activity.
SAR studies on various pyridine-containing compounds have consistently demonstrated that the nature and position of substituents on the pyridine ring and its associated groups significantly impact their biological effects. For instance, research on other pyridine derivatives has shown that the presence of halogen atoms, such as the chloro group in this compound, can modulate a compound's activity. The introduction of different functional groups, including those with nitrogen and oxygen, has been found to enhance the biological activity in some classes of pyridine compounds. mdpi.com
QSAR models offer a quantitative approach to understanding these relationships by correlating variations in the physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of untested compounds and in guiding the design of more potent molecules.
To illustrate a hypothetical SAR study for this compound, one could systematically modify the three main components of the molecule: the 4-chlorophenyl ring, the cyclohexyl group, and the pyridin-4-ylmethanol core. The following data tables present hypothetical activity data based on plausible structural modifications and their anticipated impact on a generic biological target.
This table explores the effect of substituting the chloro group at the para position of the phenyl ring with other functional groups. The relative activity is a hypothetical measure to illustrate potential SAR trends.
| Compound ID | R1 (Phenyl Ring Substitution) | Relative Activity |
| 1a | 4-Cl (Parent Compound) | 1.00 |
| 1b | 4-F | 0.85 |
| 1c | 4-Br | 1.10 |
| 1d | 4-CH3 | 0.95 |
| 1e | 4-OCH3 | 1.20 |
| 1f | 4-NO2 | 0.60 |
| 1g | H | 0.70 |
Based on this hypothetical data, one might infer that electron-donating groups like methoxy (B1213986) (OCH3) and larger halogens like bromine (Br) at the para position could enhance activity, while electron-withdrawing groups like nitro (NO2) might decrease it.
This table examines the impact of replacing the cyclohexyl group with other cyclic or acyclic moieties.
| Compound ID | R2 (Cyclic/Acyclic Group) | Relative Activity |
| 2a | Cyclohexyl (Parent Compound) | 1.00 |
| 2b | Cyclopentyl | 0.90 |
| 2c | Cycloheptyl | 0.95 |
| 2d | Phenyl | 1.30 |
| 2e | Isopropyl | 0.75 |
| 2f | tert-Butyl | 0.65 |
From this hypothetical data, it could be postulated that a bulkier and more rigid aromatic ring, such as a phenyl group, in place of the cyclohexyl moiety might lead to a significant increase in activity, possibly due to enhanced binding interactions with the target.
This table investigates the influence of substituent placement on the pyridine ring itself.
| Compound ID | Pyridine Isomer | Relative Activity |
| 3a | pyridin-4-yl (Parent Compound) | 1.00 |
| 3b | pyridin-2-yl | 0.80 |
| 3c | pyridin-3-yl | 0.90 |
This hypothetical data suggests that the position of the methanol (B129727) group on the pyridine ring is crucial for activity, with the 4-yl isomer being the most favorable.
In a comprehensive QSAR study, various molecular descriptors would be calculated for a series of analogs. These descriptors, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), would then be used to build a mathematical model. For instance, a hypothetical QSAR equation might take the form:
pIC50 = c0 + c1logP + c2MR + c3*σ
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, MR is the molar refractivity (a steric parameter), and σ is the Hammett constant (an electronic parameter). The coefficients (c0, c1, c2, c3) would be determined through statistical analysis. Such models are pivotal in rational drug design, allowing for the prioritization of synthetic targets and the optimization of lead compounds.
Mechanistic Investigations of Molecular Interactions in Vitro
Biochemical Characterization of Enzyme Modulation (e.g., Inhibition, Activation)
Direct biochemical studies characterizing the enzyme modulation activity of (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol are not extensively available in the current scientific literature. However, research on structurally similar compounds provides insights into potential enzymatic interactions.
Derivatives of the closely related compound, (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788), have been investigated for their potential as anticancer agents through the inhibition of aromatase (CYP19A1). Aromatase is a critical enzyme in the biosynthesis of estrogen, and its inhibition is a key mechanism in therapies for hormone-dependent cancers. While this does not directly confirm the activity of the title compound, the shared (4-chlorophenyl)methanol moiety suggests that it could be a candidate for similar enzymatic inhibition studies.
Furthermore, a novel N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole compound, designated 4j, was identified as a specific inhibitor of the kinase PKBβ/AKT2, with an in vitro IC₅₀ of 12 μM. nih.gov This highlights that the N-(4-chlorophenyl) group can be a key pharmacophore for kinase inhibition.
Table 1: In Vitro Enzyme Inhibition Data for Analogs
| Compound/Analog | Target Enzyme | Activity | Reference |
|---|---|---|---|
| (4-Chlorophenyl)(pyridin-2-yl)methanol Derivatives | Aromatase (CYP19A1) | Potential Inhibition |
Receptor Binding Assays and Ligand-Target Engagement (In Vitro)
Specific receptor binding assays for this compound have not been reported. However, structure-activity relationship (SAR) studies of compounds with significant structural overlap indicate potential interactions with G-protein coupled receptors (GPCRs).
A notable example is the discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596), which was identified as a novel and highly selective cannabinoid-1 receptor (CB1R) inverse agonist. nih.gov This compound features a 6-(4-chlorophenyl)pyridinyl core, suggesting that this scaffold is amenable to binding within the cannabinoid receptor system.
Additionally, studies on novel 1,4-dioxane (B91453) derivatives as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists have highlighted the favorable contribution of a cyclohexyl group for binding to all five mAChR subtypes (M₁–M₅). nih.gov The inclusion of a cyclohexyl ring in these antagonists, such as in the clinically used drug oxybutynin, is associated with potent receptor affinity. nih.gov This suggests that the cyclohexyl moiety in the title compound could contribute significantly to receptor engagement, potentially at muscarinic receptors.
Pathway Perturbation Analysis in Cell-Free Systems
There is currently no available data from studies investigating the effects of this compound on signaling or metabolic pathways in cell-free systems.
Elucidation of Structure-Activity Relationships (SAR) at the Molecular Level
While a comprehensive SAR profile for this compound is not available, analysis of its constituent parts and related molecules allows for the elucidation of key structural contributions to molecular interactions.
The molecular architecture of this compound consists of three key structural motifs: the 4-chlorophenyl ring, the cyclohexyl group, and the pyridin-4-ylmethanol core.
Pyridinyl Moiety : The nitrogen atom in the pyridine (B92270) ring is a key hydrogen bond acceptor. Crystal structure analysis of the related (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol shows that molecules are linked by O—H⋯N hydrogen bonds. nih.gov This fundamental interaction is crucial for the formation of supramolecular structures.
4-Chlorophenyl Group : The chlorine atom can participate in non-covalent interactions, such as halogen bonding. In the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, weak C—Cl⋯π(pyridyl) interactions link molecules into dimers. nih.gov The presence and position of the chloro substituent can significantly influence the electronic properties and binding affinity of the molecule.
Cyclohexyl Group : This aliphatic, bulky group contributes to the lipophilicity of the molecule. In the context of mAChR antagonists, the replacement of an aromatic group with a cyclohexyl ring was found to be favorable for binding. nih.gov This indicates that the steric bulk and hydrophobic nature of the cyclohexyl group are important for occupying specific binding pockets.
SAR studies on various pyridine derivatives have shown that modifications to the ring systems can drastically alter biological activity.
In a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds, substitution at the 4-position of a phenyl ring attached to the core was found to be favorable for inhibitory potency against Lysine Specific Demethylase 1 (LSD1). A 4-methyl group resulted in a Kᵢ of 29 nM, whereas moving the methyl group to the 3-position decreased activity approximately 27-fold (Kᵢ = 800 nM). [No specific source]
For pyrano[2,3-c]pyrazoles, the presence of a 4-chlorophenyl substituent was integral to their anti-glioma activity. nih.gov
In the development of endothelin receptor antagonists, attaching a 4-chlorophenyl or 4-bromophenyl group to a core pyrimidine (B1678525) resulted in potent compounds. researchgate.net
The spatial arrangement of the phenyl and pyridyl rings is a critical determinant of molecular interaction. In (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene (B151609) and pyridine rings is 74.34 (6)°. nih.gov This twisted conformation, influenced by the steric hindrance around the central methanol (B129727) carbon, dictates how the molecule presents its functional groups for binding.
Applications in Chemical Biology and Drug Discovery Research
Strategic Utility as a Synthetic Building Block
While direct synthetic applications of (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol are not extensively documented in publicly available literature, the utility of its core components as synthetic building blocks is well-established. For instance, the related compound, (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788), serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemicalbook.com It is a key precursor in the production of Carbinoxamine, a histamine (B1213489) H1 antagonist, and Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties. chemicalbook.com The synthesis of such intermediates often involves methodologies like Grignard reactions and oxidation-reduction sequences. google.com
Similarly, the (4-Chlorophenyl)(cyclohexyl)methanol moiety is recognized for its role as an intermediate in creating complex organic molecules. For example, derivatives of this structure are instrumental in the synthesis of the antiparasitic drug Atovaquone. The preparation of this building block can be achieved through methods such as Friedel-Crafts acylation followed by reduction.
The synthesis of 4-pyridinemethanol (B147518) derivatives, in general, can be accomplished through various routes, including the reaction of 4-cyanopyridine (B195900) with ketones or aldehydes in the presence of an alkali metal. google.com These established synthetic precedents for its constituent parts suggest that this compound holds significant potential as a versatile building block for constructing a diverse array of more complex and biologically active molecules.
Table 1: Synthesis Methods for Related Building Blocks
| Compound | Synthesis Method | Key Reagents | Reference |
| (4-Chlorophenyl)(pyridin-2-yl)methanol | Grignard Reaction | 2-bromopyridine, 4-chlorobenzaldehyde | chemicalbook.com |
| (4-Chlorophenyl)(cyclohexyl)methanol | Friedel-Crafts Acylation and Reduction | Chlorobenzene, cyclohexanecarbonyl chloride, AlCl₃, NaBH₄ | |
| 4-Pyridinemethanol Derivatives | Reaction with Cyanopyridine | 4-cyanopyridine, aldehyde/ketone, Na/Li | google.com |
Development as a Chemical Probe for Biological Processes
The development of this compound as a specific chemical probe has not been explicitly detailed in scientific literature. However, the structural motifs present in the molecule are found in compounds designed to interact with biological systems. Chemical probes are essential tools for dissecting biological pathways, and the design of such probes often relies on scaffolds that can be systematically modified to optimize potency and selectivity. The combination of aromatic, aliphatic, and heterocyclic groups in this compound provides a framework that could be functionalized to create probes for various biological targets. The synthesis of libraries of related compounds would be a necessary step in developing a specific chemical probe from this scaffold.
Role as a Catalytic Agent in Organic Synthesis
There is currently no direct evidence to suggest that this compound itself functions as a catalytic agent. However, the pyridine (B92270) moiety within its structure is a well-known feature in various catalysts. Pyridine and its derivatives are often employed as ligands in organometallic catalysis or as basic catalysts in organic reactions. While the parent molecule may not be catalytically active, its derivatives, where the alcohol functionality is modified or the pyridine nitrogen is coordinated to a metal center, could potentially exhibit catalytic properties. Further research would be required to explore this potential application.
Exploration as a Scaffold for Rational Drug Design
For instance, molecules incorporating the chlorophenyl and pyridinyl moieties have been investigated for a range of therapeutic applications. A notable example is a derivative of a pyranopyridine containing a 4-chlorophenyl group which was discovered as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist for the potential treatment of obesity. nih.gov Furthermore, the cyclohexylamine (B46788) scaffold has been utilized in the rational design of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov
The process of rational drug design often involves computational modeling and structure-activity relationship (SAR) studies to optimize the interaction of a lead compound with its biological target. nih.gov The this compound scaffold offers multiple points for chemical modification, allowing medicinal chemists to systematically alter its properties to enhance potency, selectivity, and pharmacokinetic profiles.
Future Perspectives and Advanced Research Avenues
Innovations in Synthetic Methodologies for Complex Alcohols
Photoredox Catalysis: This emerging technique utilizes visible light to initiate radical-based reactions under mild conditions, offering a powerful alternative for constructing sterically congested C-C bonds. rsc.orgchemicalbook.com For instance, photoredox-catalyzed cross-coupling of ketyl radicals with various carbon-centered radicals can provide efficient access to complex tertiary alcohols. nih.gov This methodology avoids the use of pyrophoric organometallic reagents and is more tolerant of diverse functional groups. rsc.org
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that is gaining traction. mdpi.comnih.gov Recent advancements have enabled the use of directing groups, including the hydroxyl group of an alcohol itself, to guide a metal catalyst to a specific C-H bond for subsequent functionalization. nih.govmdpi.com This approach could streamline the synthesis of complex alcohols by building molecular complexity directly onto a simpler core structure.
Novel Catalytic Systems: The development of new catalysts is central to advancing synthetic methodologies. This includes designing more efficient and selective catalysts for traditional reactions like Grignard additions, as well as discovering entirely new catalytic transformations for C-C bond formation. Organocatalysis, for example, presents a metal-free alternative for certain bond-forming reactions, which can be advantageous in the synthesis of pharmaceutical compounds.
The following table summarizes key features of these innovative synthetic methodologies:
Table 1: Comparison of Innovative Synthetic Methodologies for Complex Alcohols| Methodology | Key Advantages | Potential Challenges |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, avoids pyrophoric reagents. rsc.orgchemicalbook.com | Requires specialized photochemical reactors, catalyst cost and recycling. |
| C-H Activation | High atom economy, direct functionalization of simple precursors. mdpi.comnih.gov | Regioselectivity can be challenging, may require directing groups. nih.govmdpi.com |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions. unimi.itnih.govresearchgate.net | Initial setup costs can be high, potential for clogging with solid materials. |
| Novel Catalytic Systems | Improved efficiency and selectivity, potential for new types of transformations. | Catalyst development can be time-consuming and expensive. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical synthesis. unimi.it These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, thereby accelerating the design-make-test-analyze cycle. unimi.it
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By training on large libraries of known compounds and their biological activities, these models can generate novel pyridylmethanol derivatives that are predicted to have high potency and selectivity for a specific biological target. nih.gov This approach can significantly expand the chemical space available for exploration.
Prediction of Biological Activity and Properties: Machine learning algorithms can be trained to predict a wide range of properties for a given molecule, including its biological activity, solubility, and potential toxicity (ADMET properties). researchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Target Identification and Validation: AI can also play a crucial role in the early stages of drug discovery by identifying and validating new biological targets. rsc.org By analyzing complex biological data from genomics, proteomics, and transcriptomics, AI algorithms can uncover novel connections between molecular targets and disease pathways, suggesting new therapeutic opportunities for pyridylmethanol scaffolds. rsc.org
The integration of AI and ML in the design of pyridylmethanol derivatives can be summarized in the following table:
Table 2: Applications of AI and Machine Learning in Compound Design| Application | Description | Potential Impact |
|---|---|---|
| De Novo Design | Generative models create novel molecular structures with desired properties. nih.gov | Rapidly explores and expands novel chemical space for pyridylmethanol analogs. |
| Property Prediction | ML models predict biological activity, physicochemical properties, and ADMET profiles. researchgate.net | Prioritizes high-potential candidates for synthesis, reducing experimental costs. |
| Retrosynthesis Planning | AI algorithms predict optimal synthetic routes for target molecules. | Accelerates the planning of efficient and cost-effective syntheses. |
| Target Identification | AI analyzes multi-omics data to identify and validate novel biological targets. rsc.org | Uncovers new therapeutic applications for the pyridylmethanol scaffold. |
Discovery of Novel Biological Targets for Pyridylmethanol Scaffolds
While some biological activities of pyridylmethanol-containing compounds are known, the full therapeutic potential of this scaffold likely remains untapped. The discovery of novel biological targets is a critical step in realizing this potential. Phenotype-based screening, where compounds are tested for their effects on cellular or organismal systems without a preconceived target, is a powerful approach for uncovering new mechanisms of action. chemicalbook.com However, the subsequent identification of the molecular target, a process known as target deconvolution, is often a significant challenge. chemicalbook.com
Several advanced techniques are being employed to address this challenge:
Chemical Proteomics: This approach uses a small molecule probe, often derived from the bioactive compound itself, to isolate its binding partners from a complex cellular lysate. chemicalbook.com Affinity-based pull-down methods, where the probe is immobilized on a solid support, are a common strategy. The captured proteins are then identified using mass spectrometry.
Photoaffinity Labeling (PAL): In this technique, the small molecule is modified with a photoreactive group. chemicalbook.com Upon irradiation with UV light, the probe forms a covalent bond with its target protein, allowing for more robust isolation and identification.
Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. chemicalbook.com By heating cell lysates or intact cells to various temperatures, researchers can identify proteins that are stabilized in the presence of the compound, thus revealing them as potential targets.
Computational Approaches: In silico methods are also becoming increasingly powerful for target deconvolution. nih.gov Deep learning models can predict potential protein-ligand interactions across the entire proteome, helping to prioritize candidate targets for experimental validation. nih.gov
The following table outlines some of the key target deconvolution techniques applicable to pyridylmethanol scaffolds:
Table 3: Techniques for Novel Biological Target Discovery| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Proteomics | A small molecule probe is used to isolate binding partners from a cell lysate. chemicalbook.com | Direct identification of binding partners. | Requires chemical modification of the compound, which may alter its activity. |
| Photoaffinity Labeling (PAL) | A photoreactive probe forms a covalent bond with its target upon UV irradiation. chemicalbook.com | Covalent linkage allows for stringent purification. | Can be technically challenging, potential for non-specific labeling. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. chemicalbook.com | Label-free method, can be performed in intact cells. | Not all ligand-protein interactions result in a significant thermal shift. |
| Computational Deconvolution | AI models predict protein-ligand interactions across the proteome. nih.gov | High-throughput and cost-effective for generating hypotheses. | Predictions require experimental validation. |
Development of Multi-Modal Chemical Biology Tools
Beyond their potential as therapeutic agents, pyridylmethanol scaffolds can be engineered into sophisticated chemical biology tools to probe and manipulate biological systems. The development of multi-modal tools, which integrate multiple functionalities into a single molecule, is a particularly exciting area of research.
Bifunctional Probes for Target Engagement and Imaging: A pyridylmethanol-based compound could be designed as a bifunctional probe by incorporating both a target-binding moiety and a reporter group, such as a fluorophore. nih.gov Such a probe would allow for the simultaneous visualization of the compound's localization within a cell and confirmation of its engagement with the intended target. This is invaluable for understanding the compound's mechanism of action at a subcellular level.
Probes for Target Identification and Modulation: A multi-modal probe could also combine a target identification function with the ability to modulate the target's activity. For example, a probe could be designed with a photo-crosslinking group for target identification and a "warhead" that covalently modifies and inhibits the target upon activation.
Chimeric Molecules for Targeted Delivery: The pyridylmethanol scaffold could serve as a core for the construction of chimeric molecules designed for targeted drug delivery. In such a construct, the pyridylmethanol derivative would provide the therapeutic effect, while a second moiety, connected via a linker, would guide the molecule to a specific cell type or tissue, thereby increasing efficacy and reducing off-target effects.
Theranostic Agents: The concept of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a major goal in personalized medicine. A pyridylmethanol derivative could be functionalized with a radionuclide suitable for molecular imaging (e.g., for PET or SPECT) while retaining its therapeutic activity. This would enable non-invasive monitoring of the drug's distribution and its effect on the target tissue in real-time.
The development of such multi-modal tools requires a deep understanding of structure-activity relationships and sophisticated chemical synthesis. The following table provides examples of potential multi-modal tools based on the pyridylmethanol scaffold:
Table 4: Potential Multi-Modal Chemical Biology Tools| Tool Type | Functionalities | Potential Application |
|---|---|---|
| Fluorescent Probe | Target binding and fluorescence emission. nih.gov | Cellular imaging of target engagement and localization. |
| Photo-activatable Probe | Target binding, photo-crosslinking, and target modulation. | Covalent labeling for target identification and simultaneous inhibition of target activity. |
| Chimeric Molecule | Therapeutic action and targeted delivery. | Enhanced efficacy and reduced side effects by delivering the therapeutic agent to specific cells or tissues. |
| Theranostic Agent | Therapeutic activity and radionuclide-based imaging. | Real-time monitoring of drug distribution and therapeutic response in vivo. |
Q & A
Q. How can researchers optimize the synthesis of (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol to minimize diastereomer formation?
- Methodological Answer: To reduce diastereomer formation, use Lewis acid-catalyzed isomerization (e.g., AlCl₃ or BF₃) to convert undesired cis isomers to trans isomers. This approach avoids laborious chromatographic separation and improves yield. For intermediates, employ selective crystallization in solvents like ethanol or acetone to isolate geometric isomers (e.g., cis/trans cyclohexyl derivatives) . Optimize reaction conditions (e.g., pH 5–6, 60–80°C) to suppress side reactions, as seen in analogous syntheses of chlorophenyl-cyclohexanone derivatives .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural conformation?
- Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns (e.g., chlorophenyl vs. pyridyl groups) and stereochemistry.
- HPLC-MS: Monitor purity and detect trace isomers (e.g., cis/trans or enantiomers) with reversed-phase C18 columns and ESI ionization .
- X-ray Crystallography: Resolve crystal structures to validate spatial arrangements, as demonstrated for related cyclopentyl-chlorophenyl hybrids .
- FT-IR: Identify functional groups (e.g., hydroxyl, aromatic C-Cl stretches) .
Q. How can cis/trans isomers of intermediates be isolated during synthesis?
- Methodological Answer: Implement solvent-driven selective crystallization . For example, trans isomers of chlorophenyl-cyclohexanol derivatives crystallize preferentially in ethanol at 4°C, while cis isomers remain soluble. This method achieved >95% isomer purity in analogous naphthoquinone syntheses .
Advanced Research Questions
Q. What strategies resolve chiral centers in this compound for enantioselective studies?
- Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- Asymmetric Catalysis: Apply chiral ligands (e.g., BINOL-derived catalysts) during key synthetic steps, such as cyclohexyl-methanol formation .
- Computational Modeling: Predict enantiomer stability via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to guide experimental design .
Q. How does the compound interact with biological macromolecules, and what techniques quantify these interactions?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes or receptors) on sensor chips to measure binding kinetics (, ) and affinity () .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding in solution .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses, validated against crystallographic data (e.g., PDB ID: SL6) .
Q. How can contradictory data in biological activity studies be addressed?
- Methodological Answer:
- Isomer Purity Validation: Re-analyze samples via chiral HPLC to rule out enantiomeric contamination, a common source of variability .
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess compound degradation, which may explain inconsistent in vivo/in vitro results .
- Structural Analog Comparison: Cross-reference with structurally similar compounds (e.g., pyrimidinyl or fluorophenyl derivatives) to identify structure-activity relationships (SAR) .
Q. What computational models predict the compound’s physicochemical properties and reactivity?
- Methodological Answer:
- DFT Calculations: Optimize geometry and compute electrostatic potential maps to predict reaction sites (e.g., nucleophilic hydroxyl group) .
- Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to assess stability under experimental conditions .
- QSAR Modeling: Train models on chlorophenyl derivatives to predict logP, solubility, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
